What are the chemical properties of chlorofluoroacetamide?
What are the chemical properties of chlorofluoroacetamide?
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Chlorofluoroacetamide
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of chlorofluoroacetamide, with a primary focus on the 2-chloro-2-fluoroacetamide isomer. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from safety data sheets and leverages the well-documented characteristics of structural analogs, such as fluoroacetamide and chloroacetamide, to construct a predictive yet scientifically grounded profile. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's synthesis, spectroscopic characterization, and potential utility as a synthetic building block. A discussion of the isomeric N-chloro-2-fluoroacetamide is also included to provide a broader context of its synthetic potential.
Introduction and Molecular Overview
Chlorofluoroacetamide (C₂H₃ClFNO) is a halogenated amide that presents significant interest for synthetic and medicinal chemistry. The presence of two distinct halogen atoms—chlorine and fluorine—on the α-carbon imparts unique electronic properties and reactivity, making it a potentially valuable, albeit under-explored, chemical entity. This guide will focus on the 2-chloro-2-fluoroacetamide isomer (CAS No. 431-09-4), while also exploring the distinct reactivity profile of its N-chloro isomer.
The core structure combines the features of an acetamide backbone with α-halogenation. The high electronegativity of the fluorine atom is expected to significantly influence the reactivity of the adjacent carbon-chlorine bond and the overall molecular properties. Understanding these properties is crucial for its potential application in areas such as the synthesis of fluorinated molecules and the development of targeted covalent inhibitors in drug discovery.
Isomeric Forms
It is critical to distinguish between the two primary isomers, as their reactivity and applications differ significantly:
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2-Chloro-2-fluoroacetamide: The halogen atoms are substituted on the α-carbon. Its reactivity is predicted to be dominated by nucleophilic substitution at this carbon.
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N-Chloro-2-fluoroacetamide: The chlorine atom is attached to the amide nitrogen. This compound is expected to function primarily as an electrophilic chlorinating agent or a precursor to nitrogen-centered radicals.[1][2]
This guide will primarily address the 2-chloro-2-fluoroacetamide isomer, with a dedicated section for the N-chloro variant.
Physicochemical Properties of 2-Chloro-2-fluoroacetamide
Direct experimental data for 2-chloro-2-fluoroacetamide is sparse. The following properties are derived from available safety data sheets and are supplemented by predicted values based on analogous compounds.
| Property | Value / Information | Source / Comment |
| Chemical Formula | C₂H₃ClFNO | [3] |
| CAS Number | 431-09-4 | [3] |
| Molecular Weight | 111.50 g/mol | Calculated |
| Physical State | Liquid | [3] |
| Boiling Point | 72 °C / 1 mmHg | [3] |
| Solubility | Not Available (Expected to be soluble in water and polar organic solvents) | By analogy to similar small amides[4][5] |
| Stability | Considered stable, but may be unstable in the presence of incompatible materials. | [3] |
Predicted Reactivity Profile
The reactivity of 2-chloro-2-fluoroacetamide is governed by the electrophilic nature of the α-carbon, which is substituted with two electron-withdrawing halogen atoms.
Nucleophilic Substitution at the α-Carbon
The primary mode of reactivity is expected to be bimolecular nucleophilic substitution (Sₙ2) at the carbon bearing the halogens. The chlorine atom serves as an effective leaving group, and its displacement is facilitated by the strong inductive effect of the adjacent fluorine atom.
This reactivity is of high interest in drug development, particularly for the design of covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes.[6]
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Reaction with Sulfur Nucleophiles: Thiols and thiolates are potent nucleophiles that are predicted to react readily with 2-chloro-2-fluoroacetamide to form stable thioether linkages.[2] This is the cornerstone reaction for covalent modification of cysteine residues in proteins.[6]
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Reaction with Nitrogen Nucleophiles: Primary and secondary amines are also expected to displace the chloride to form α-aminoacetamides, which are valuable intermediates for the synthesis of various nitrogen-containing compounds.[2]
Caption: Hypothesized metabolic activation and toxicity pathway.
Experimental Protocols
The following are generalized, self-validating protocols for the synthesis and characterization of a novel haloacetamide like 2-chloro-2-fluoroacetamide.
Hypothetical Synthesis Workflow
A plausible synthetic route could involve the halogenation of 2-fluoroacetamide. This protocol is hypothetical and requires experimental validation.
Caption: A generalized workflow for synthesis and verification.
Protocol for Spectroscopic Characterization
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Sample Preparation:
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For NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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For Mass Spectrometry (MS): Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
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For IR: For a liquid sample, acquire the spectrum using a thin film between two salt plates (e.g., NaCl).
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¹H and ¹³C NMR Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a broadband proton-decoupled ¹³C NMR spectrum.
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Self-Validation: The number of signals in the ¹³C spectrum should correspond to the two unique carbons in the molecule. The splitting pattern in the ¹H spectrum (doublet) and ¹³C spectrum (large doublet for Cα) must be consistent with coupling to a single fluorine atom.
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Mass Spectrometry Acquisition:
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Infuse the sample into an ESI-MS or analyze via GC-MS.
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Self-Validation: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of 111.50. Crucially, the isotopic pattern must show two peaks separated by 2 m/z units with a relative intensity of approximately 3:1 (for ³⁵Cl and ³⁷Cl), confirming the presence of a single chlorine atom.
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IR Spectroscopy Acquisition:
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Self-Validation: The spectrum must contain characteristic peaks for the N-H and C=O amide stretches, as well as absorbances in the fingerprint region corresponding to C-F and C-Cl bonds.
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Conclusion
2-Chloro-2-fluoroacetamide is a molecule with significant, yet largely unexplored, potential in chemical synthesis and drug discovery. While direct experimental data remains scarce, a robust predictive profile of its chemical properties can be constructed through careful analysis of its structure and comparison with well-understood analogs. Its predicted reactivity as an α-haloacetamide makes it a prime candidate for use as a building block in creating covalently binding molecules. However, the inferred toxicology, particularly from the fluoroacetamide moiety, necessitates that all handling and experimentation be conducted with the utmost caution. Future experimental studies are required to validate these predictions and fully unlock the synthetic utility of this unique bifunctionalized compound.
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